

Application Notes and Protocols for Measuring CHIP28 Single-Channel Water Permeability

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Compound of Interest

Compound Name:	CHIP28
CAS No.:	146410-94-8
Cat. No.:	B1177719

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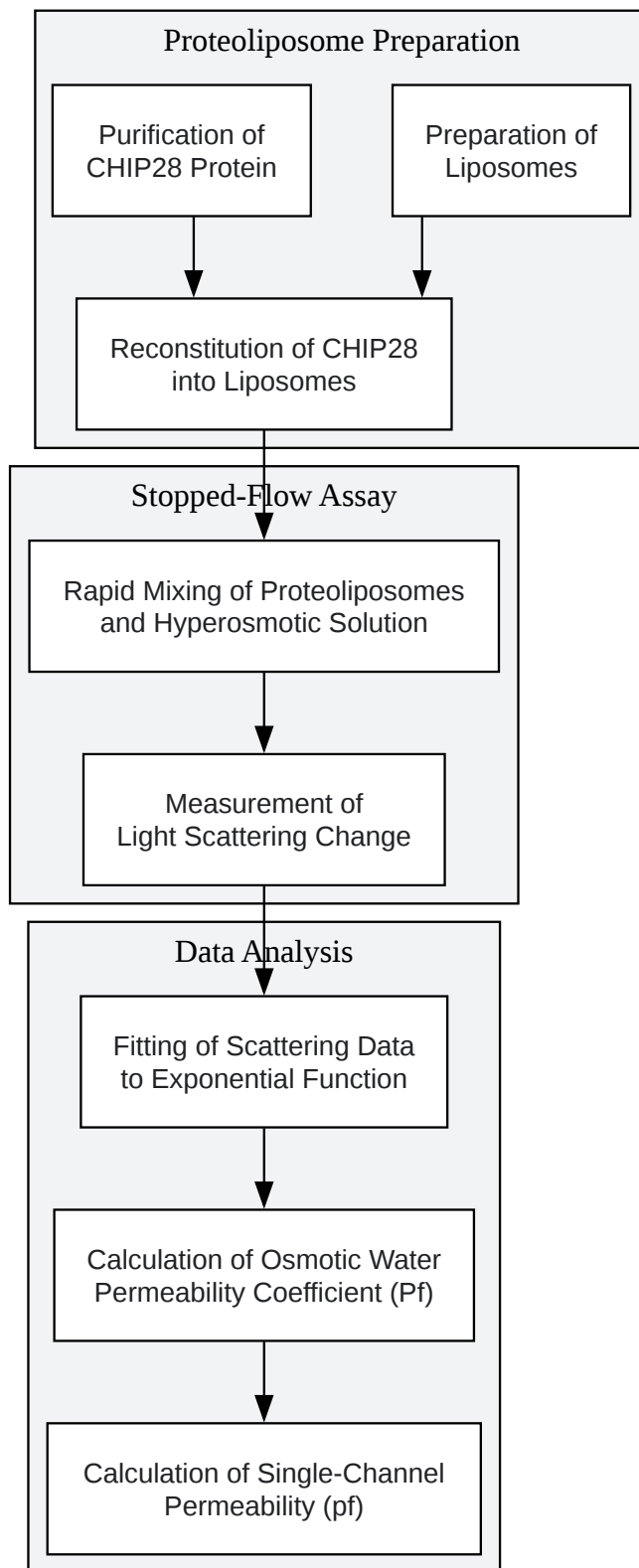
These application notes provide detailed protocols for measuring the single-channel water permeability of **CHIP28**, also known as Aquaporin-1 (AQP1). **CHIP28** is a water channel protein crucial for rapid water transport across cell membranes in various tissues.^{[1][2][3][4][5][6][7]} Accurate measurement of its single-channel water permeability is essential for understanding its physiological function and for the development of potential therapeutic modulators.

Two primary methods are detailed here: the stopped-flow light scattering assay using reconstituted proteoliposomes and the *Xenopus* oocyte swelling assay.

Stopped-Flow Light Scattering with Reconstituted Proteoliposomes

This in vitro method offers a controlled environment for measuring water permeability by reconstituting purified **CHIP28** into artificial lipid vesicles (proteoliposomes).^{[8][9][10][11]} The principle involves subjecting these proteoliposomes to a hyperosmotic gradient, which causes

water to exit the vesicles, leading to their shrinkage. This change in volume is detected as an increase in light scattering.[8][12]



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Figure 1: Experimental workflow for measuring **CHIP28** water permeability using the stopped-flow light scattering assay.

Materials:

- Purified **CHIP28** protein
- Lipids (e.g., POPC, POPG, Cholesterol in a 2:1:2 ratio)
- Chloroform
- Internal fluorophore (e.g., (5)6-carboxyfluorescein) (optional, for fluorescence quenching method)
- Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
- Hyperosmotic buffer (Reconstitution buffer + 400 mM sucrose)
- Detergent (e.g., n-octyl- β -D-glucopyranoside)
- Size exclusion chromatography (SEC) column
- Stopped-flow spectrophotometer

Procedure:

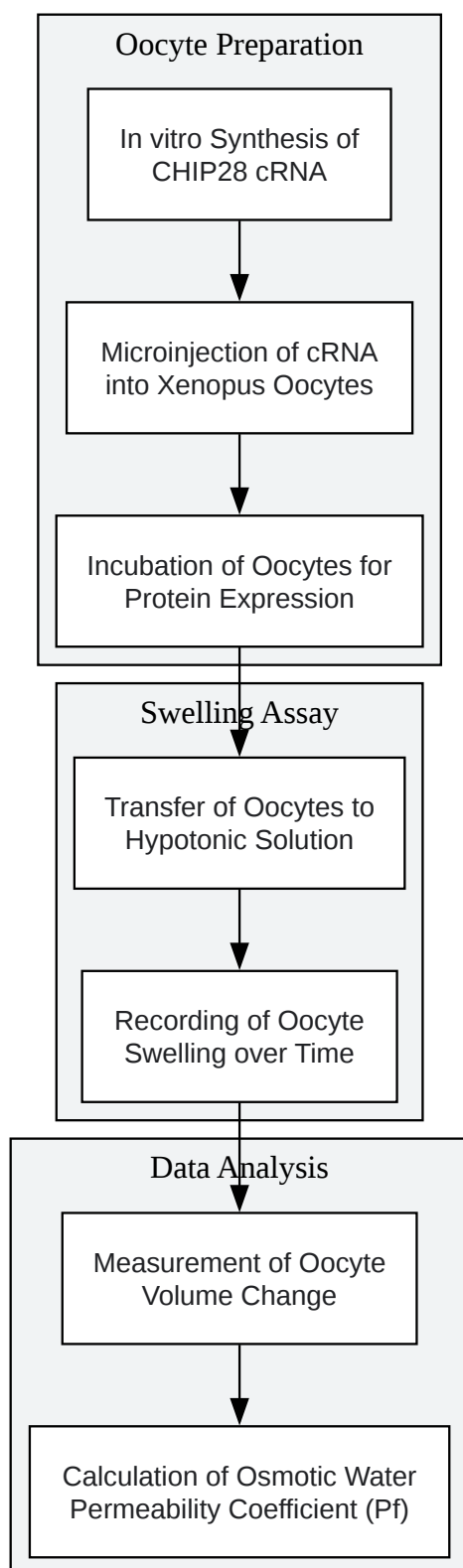
- Liposome Preparation:
 - Dissolve lipids in chloroform to a final concentration of 25 mg/mL in a glass vial.[8]
 - Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
 - Further dry the film under vacuum for at least 1 hour to remove residual solvent.
 - Hydrate the lipid film with reconstitution buffer (containing the fluorophore if using that method) by vortexing.[8]

- Subject the lipid suspension to several freeze-thaw cycles to form large unilamellar vesicles (LUVs).[8]
- Extrude the LUVs through a polycarbonate filter (e.g., 100 nm pore size) to obtain vesicles of a uniform size.[8]
- Reconstitution of **CHIP28**:
 - Solubilize the purified **CHIP28** protein with a detergent.
 - Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.
 - Remove the detergent slowly (e.g., by dialysis or using bio-beads) to allow the protein to insert into the liposome membrane, forming proteoliposomes.
 - Separate the proteoliposomes from unincorporated protein and empty liposomes using a suitable method like density gradient centrifugation or SEC.
- Stopped-Flow Measurement:
 - Determine the average diameter of the proteoliposomes using dynamic light scattering. [13]
 - Load one syringe of the stopped-flow instrument with the proteoliposome suspension and the other with the hyperosmotic buffer.
 - Rapidly mix the two solutions. This will create an osmotic gradient, causing water to flow out of the proteoliposomes and the vesicles to shrink.[8][12]
 - Measure the change in light scattering at a 90-degree angle (typically at a wavelength of 436 nm or 500 nm) over time.[13] Alternatively, if a fluorophore is encapsulated, measure the increase in fluorescence due to self-quenching as the vesicle volume decreases.[8] [11]
- Data Analysis:
 - Fit the kinetic trace of the light scattering or fluorescence signal to a single exponential function to obtain the rate constant (k).[13]

- Calculate the osmotic water permeability coefficient (Pf) using the following equation:[13]
$$Pf = k * (V0 / A) * Vw * \Delta osm$$
 Where:
 - k is the rate constant
 - V0 is the initial vesicle volume
 - A is the vesicle surface area
 - Vw is the molar volume of water (18 cm³/mol)
 - Δosm is the osmotic gradient
- To determine the single-channel water permeability (pf), the number of active channels per vesicle needs to be determined. This can be estimated from the protein-to-lipid ratio and assuming a certain orientation of the inserted proteins. The equation is: $pf = Pf / (\text{Number of channels per unit area})$

Xenopus Oocyte Swelling Assay

This is an in vivo method that relies on the expression of **CHIP28** in the plasma membrane of *Xenopus laevis* oocytes.[2][14][15] The increased water permeability is measured by observing the rate of oocyte swelling when transferred to a hypotonic solution.[14][16]



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Figure 2: Experimental workflow for the *Xenopus* oocyte swelling assay.

Materials:

- Xenopus laevis oocytes
- **CHIP28** cDNA in a suitable vector for in vitro transcription
- In vitro transcription kit
- Microinjection setup
- Isotonic solution (e.g., Modified Barth's Saline - MBS)
- Hypotonic solution (e.g., diluted MBS)
- Video microscope with image analysis software

Procedure:

- cRNA Preparation:
 - Linearize the plasmid containing the **CHIP28** cDNA.
 - Synthesize capped cRNA using an in vitro transcription kit according to the manufacturer's instructions.
 - Purify and quantify the cRNA.
- Oocyte Microinjection:
 - Harvest and defolliculate Xenopus laevis oocytes.
 - Microinject a known amount of **CHIP28** cRNA (e.g., 25-50 ng) into stage V-VI oocytes.[\[17\]](#)
As a control, inject an equivalent volume of sterile water.
 - Incubate the oocytes in isotonic MBS for 2-3 days to allow for protein expression and insertion into the plasma membrane.
- Swelling Assay:

- Place individual oocytes in a chamber filled with isotonic MBS.
- Rapidly replace the isotonic solution with a hypotonic solution.[14]
- Record the change in oocyte size over time using a video microscope.[16]
- Data Analysis:
 - Use image analysis software to measure the oocyte's cross-sectional area or diameter at regular intervals.[16]
 - Calculate the relative volume change over time.
 - The initial rate of swelling is proportional to the osmotic water permeability (Pf). Calculate Pf using the following formula: $P_f = [d(V/V_0)/dt] * (V_0 / A) * (1 / (V_w * \Delta osm))$ Where:
 - $d(V/V_0)/dt$ is the initial rate of relative volume change
 - V_0 is the initial oocyte volume
 - A is the oocyte surface area
 - V_w is the molar volume of water
 - Δosm is the osmotic gradient

Data Presentation

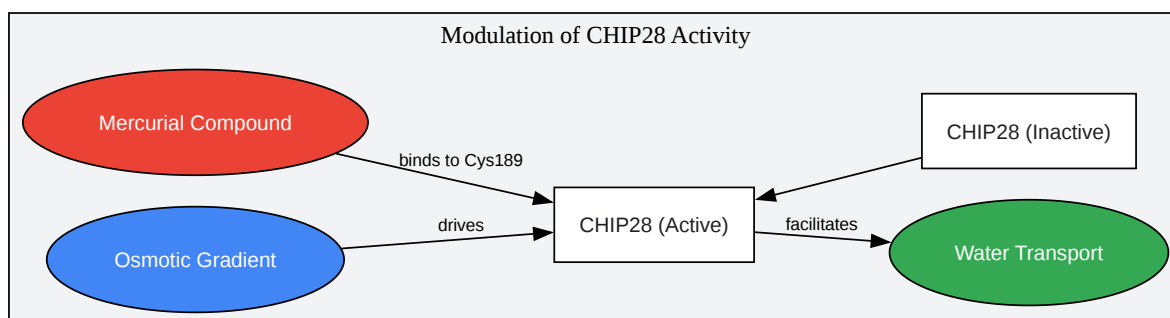
The following table summarizes reported values for the single-channel water permeability of **CHIP28** (AQP1). It is important to note that values can vary depending on the experimental system, lipid composition, and calculation methods.

Experimental System	Method	Single-Channel Permeability (pf) ($\times 10^{-14} \text{ cm}^3/\text{s}$)	Reference
Reconstituted Proteoliposomes	Stopped-flow fluorescence quenching	~20	[1]
Reconstituted Proteoliposomes	Stopped-flow light scattering	5.43 - 11.7	[18][19]
Xenopus Oocytes	Swelling Assay with freeze-fracture EM	~1.4	[20]
Molecular Dynamics Simulation	Hydrostatic pressure difference	7.1 ± 0.9	[18][19]

Note on Calculation: The conversion from the macroscopic osmotic permeability coefficient (Pf) to the single-channel permeability (pf) requires an accurate determination of the number of functional channels in the membrane, which can be a source of variability.

Signaling Pathways and Logical Relationships

The function of **CHIP28** is primarily a passive process driven by osmotic gradients. However, its activity can be modulated. For instance, mercurial compounds can inhibit water transport by binding to a specific cysteine residue near the pore.[4]



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Figure 3: Simplified diagram of **CHIP28** function and inhibition.

These detailed protocols and accompanying information provide a robust framework for researchers to accurately measure the single-channel water permeability of **CHIP28**, aiding in the advancement of cellular physiology and drug discovery.

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